tert-butyl 3-(1-formylcyclopropyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(1-formylcyclopropyl)azetidine-1-carboxylate (TBCA) is a cyclic molecule that is used as a synthetic intermediate in the production of pharmaceuticals, agrochemicals, and other organic compounds. TBCA is a versatile building block that is used to construct a wide range of molecules with various functional groups. It is a valuable tool in the synthesis of complex molecules, as it can be easily modified to create novel compounds with desired properties.
Scientific Research Applications
Tert-butyl 3-(1-formylcyclopropyl)azetidine-1-carboxylate is widely used in scientific research as a synthetic intermediate for the synthesis of complex molecules. It has been used in the synthesis of various pharmaceuticals such as antifungals, antivirals, and antibiotics. Additionally, it has been used in the synthesis of agrochemicals such as herbicides and insecticides. It has also been used in the synthesis of natural products such as terpenes and alkaloids.
Mechanism of Action
The mechanism of action of tert-butyl 3-(1-formylcyclopropyl)azetidine-1-carboxylate is not well understood. However, it is believed to be involved in the formation of covalent bonds between organic molecules. It is also thought to be involved in the formation of cyclic structures, as well as the formation of hydrogen bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed to be involved in the formation of covalent bonds between organic molecules, as well as the formation of hydrogen bonds between molecules. Additionally, it has been shown to be involved in the formation of cyclic structures, which may be important for the formation of certain proteins.
Advantages and Limitations for Lab Experiments
Tert-butyl 3-(1-formylcyclopropyl)azetidine-1-carboxylate is a valuable tool for laboratory experiments as it can be easily modified to create novel compounds with desired properties. Additionally, it is a versatile building block that can be used to construct a wide range of molecules with various functional groups. However, there are some limitations to its use in laboratory experiments. For example, it is not very stable and can be easily degraded by light, heat, or other environmental factors. Additionally, it is not very soluble in water, which can limit its use in aqueous solutions.
Future Directions
The future of tert-butyl 3-(1-formylcyclopropyl)azetidine-1-carboxylate is promising, as it is a versatile building block that can be used to construct a wide range of molecules with various functional groups. Additionally, its use in the synthesis of complex molecules is growing, and it is being used in the synthesis of various pharmaceuticals, agrochemicals, and natural products. Additionally, there is potential for its use in the development of new drugs, as well as the synthesis of new materials. Furthermore, it is possible that its use in the synthesis of proteins could be explored, as well as its potential use in the development of new catalysts. Finally, its use in the synthesis of complex molecules could be further explored, as well as its potential for use in the synthesis of new materials.
Synthesis Methods
Tert-butyl 3-(1-formylcyclopropyl)azetidine-1-carboxylate can be synthesized through a variety of methods. The most common method is the Wittig reaction, which involves the reaction of a phosphonium salt with an aldehyde or ketone. This reaction is catalyzed by a base such as sodium hydroxide or potassium t-butoxide and yields the desired product in high yields. Other methods for the synthesis of this compound include the Horner-Wadsworth-Emmons reaction, the Stork enamine reaction, and the Robinson annulation reaction.
properties
IUPAC Name |
tert-butyl 3-(1-formylcyclopropyl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-9(7-13)12(8-14)4-5-12/h8-9H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCWKYXRFPXGDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2(CC2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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